molecular formula C21H21ClN4O3S2 B2743794 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE CAS No. 894951-58-7

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2743794
CAS No.: 894951-58-7
M. Wt: 476.99
InChI Key: VTWIBKYIBHODNA-UHFFFAOYSA-N
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Description

The compound, referred to by its full systematic name “2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide,” is a sulfonamide-pyrimidine hybrid with a complex structure featuring a pyrimidine core substituted with sulfanyl and sulfonyl groups, an acetamide linker, and a chlorinated aromatic moiety.

Crystallographic analysis using tools like SHELX could elucidate its three-dimensional conformation, which is critical for understanding its interactions with biological targets. The absence of reported crystal structures or experimental data, however, limits definitive conclusions about its properties or mechanisms.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c1-12-4-7-17(16(22)8-12)25-19(27)11-30-21-24-10-18(20(23)26-21)31(28,29)15-6-5-13(2)14(3)9-15/h4-10H,11H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWIBKYIBHODNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and subsequent functionalization with the thioacetamide moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and thiolating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings and the pyrimidine core may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with sulfonyl pyrimidine structures have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. Research may focus on evaluating the biological activity of this compound against specific targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Studies might explore its efficacy and safety in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties might make it suitable for applications requiring specific reactivity or stability.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or compounds with overlapping functional groups. Below is an analysis based on general sulfonamide-pyrimidine derivatives and related pharmacophores:

Table 1: Comparison of Key Structural and Functional Features

Compound Name/Class Core Structure Functional Groups Reported Bioactivity References
Target Compound Pyrimidine-sulfonamide 3,4-dimethylbenzenesulfonyl, chloro No direct data available N/A
Sulfamethoxazole (Antimicrobial) Pyrimidine-sulfonamide Methyl-isoxazole, sulfonamide Dihydrofolate reductase inhibition Literature
Imatinib (Kinase Inhibitor) Pyrimidine-phenylaminopyridine Acetamide, methylpiperazine BCR-ABL tyrosine kinase inhibition Literature
Celecoxib (COX-2 Inhibitor) Pyrimidine-sulfonamide Trifluoromethyl, methylphenyl Cyclooxygenase-2 inhibition Literature

Key Observations:

Sulfonamide-Pyrimidine Hybrids: Sulfamethoxazole and celecoxib share the sulfonamide-pyrimidine motif but differ in substituents.

Chlorinated Aromatic Moieties : The 2-chloro-4-methylphenyl group in the target compound resembles substituents in kinase inhibitors like imatinib, where chloro groups enhance target binding via hydrophobic interactions .

Lack of Experimental Data : Unlike well-studied analogs (e.g., celecoxib), the absence of solubility, IC₅₀, or crystallographic data for the target compound precludes direct mechanistic or efficacy comparisons.

Research Findings and Limitations

  • Structural Insights: SHELX-based crystallography is a standard tool for resolving sulfonamide derivatives’ conformations.

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O3S2C_{21}H_{21}ClN_{4}O_{3}S_{2}, with a molecular weight of 477.0 g/mol. The structure features a pyrimidine core, amino and sulfonyl groups, and a chloro-substituted phenylacetamide moiety.

PropertyValue
Molecular FormulaC21H21ClN4O3S2
Molecular Weight477.0 g/mol
CAS Number894950-70-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways. Studies suggest that similar compounds can inhibit enzymes involved in metabolic processes, particularly in cancer metabolism .

Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit significant inhibition against enzymes like butyrylcholinesterase (BChE), which is a therapeutic target for Alzheimer's disease. For instance, one derivative demonstrated an IC50 value of 3.94 μM against BChE, indicating strong inhibitory potential .

Anticancer Potential

The modulation of pyruvate kinase M2 has been linked to cancer cell metabolism, suggesting that this compound could have applications in oncology. Compounds with similar structures have shown promise as anticancer agents by affecting metabolic pathways critical for tumor growth .

Study on Butyrylcholinesterase Inhibition

A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE. The findings revealed that certain compounds exhibited significant inhibition, with detailed docking studies confirming their binding to the active sites of the enzyme .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity towards specific targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions, which are crucial for understanding the therapeutic potential and safety profile of the compound.

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